molecular formula C13H15FO2 B1469327 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1522124-13-5

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1469327
CAS No.: 1522124-13-5
M. Wt: 222.25 g/mol
InChI Key: RDYQOTJLSUGFGF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a using a boronic acid derivative of 4-fluorophenyl.

    Carboxylation: The carboxylic acid group can be introduced through a involving the cyclobutane intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials with unique electronic properties.

    Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulating Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

    1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYQOTJLSUGFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 3
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 4
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1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 5
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 6
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

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